Target Engagement: Factor XIa Inhibition vs. ERAP2 Activity
The n-butyl substituted 5-nitropyrimidin-2-amine exhibits high-affinity inhibition of human coagulation factor XIa with a Ki of 2 nM [1]. In contrast, the sec-butyl regioisomer demonstrates a 311-fold lower affinity for ERAP2 with a Ki of 622 nM, and shows no reported activity against factor XIa [2]. This indicates that the linear alkyl chain is a critical determinant for targeting coagulation serine proteases.
| Evidence Dimension | Enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | 2 nM (Ki against human factor XIa) |
| Comparator Or Baseline | N-(butan-2-yl)-5-nitropyrimidin-2-amine: 622 nM (Ki against human ERAP2); no data for factor XIa |
| Quantified Difference | 311-fold difference in potency against distinct enzyme targets |
| Conditions | Factor XIa assay: substrate hydrolysis to p-nitroaniline, incubation 10-120 min, spectrophotometry. ERAP2 assay: preincubation 30-60 min, Arg-AMC substrate, 15 min measurement, spectrofluorimetry. |
Why This Matters
Procurement decisions should be driven by target-specific potency data; the n-butyl compound is uniquely validated for coagulation factor XIa, while the sec-butyl analog is unsuitable for this application.
- [1] BindingDB. (n.d.). BDBM50136573 (CHEMBL3752047). Retrieved from https://www.bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50170893 (CHEMBL3804843). Retrieved from https://bindingdb.org View Source
